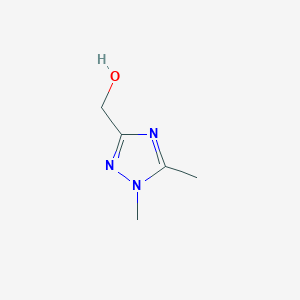

(1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol typically involves the reaction of 1,5-dimethyl-1,2,4-triazole with formaldehyde under acidic or basic conditions. The reaction can be carried out in an aqueous or organic solvent, and the product is usually purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often use optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts to enhance the reaction rate.

Análisis De Reacciones Químicas

Types of Reactions

(1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation, and amines for amination reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halides, amines, or thiols.

Aplicaciones Científicas De Investigación

Synthesis of (1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. One method includes the use of dimethylformamide as a solvent and various catalysts to facilitate the formation of the triazole ring structure. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antifungal Properties

Recent studies have highlighted the antifungal activities of this compound against various phytopathogenic fungi. For instance, it has been shown to inhibit the growth of fungi such as Fusarium and Botrytis, making it a candidate for agricultural fungicides. The compound's mechanism of action may involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways .

Antimycobacterial Activity

The compound has also demonstrated promising antimycobacterial properties against Mycobacterium tuberculosis. In vitro studies have reported minimum inhibitory concentration (MIC) values ranging from 2 to 32 µg/mL for various triazole derivatives, indicating that this compound could be effective in treating tuberculosis infections .

Agricultural Applications

The potential use of this compound in agriculture is particularly noteworthy. Its antifungal properties can be harnessed to develop novel fungicides that are less harmful to the environment compared to traditional chemical agents. The compound's effectiveness against specific plant pathogens could lead to its incorporation into integrated pest management systems .

Case Study: Antifungal Efficacy

A study conducted by researchers evaluated the antifungal efficacy of this compound against Alternaria alternata, a common plant pathogen. The results showed a significant reduction in fungal biomass when treated with varying concentrations of the compound compared to untreated controls. This suggests its potential as a bio-fungicide in crop protection strategies .

Case Study: Antimycobacterial Activity

Another investigation involved testing the compound against clinical isolates of Mycobacterium tuberculosis. The study found that derivatives of this compound exhibited potent activity with MIC values indicating strong potential for further development as anti-tuberculosis agents .

Data Summary Table

Mecanismo De Acción

The mechanism of action of (1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- (1,5-Diphenyl-1H-1,2,3-triazol-4-yl)methanol

- (3,5-Dimethyl-1H-pyrazol-4-yl)methanol

- (4-Methyl-4H-1,2,4-triazol-3-yl)methanol

- (3-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride

Uniqueness

(1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group also provides additional functionalization possibilities, making it a versatile compound for various applications.

Actividad Biológica

(1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol is a derivative of the triazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

- IUPAC Name : this compound

- Molecular Formula : C₅H₉N₃O

- Molecular Weight : 125.13 g/mol

- CAS Number : 1034197-36-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It functions by inhibiting certain enzymes critical for microbial survival and cancer cell proliferation. The compound's interaction with active sites of enzymes leads to a blockade of their functions, resulting in various biological effects.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study synthesized several triazole derivatives and evaluated their activity against Mycobacterium tuberculosis (Mtb). Among these derivatives, compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 2 to 20 µg/mL against Mtb. The mechanism involved the inhibition of the KatG enzyme, leading to increased reactive oxygen species (ROS) accumulation within the bacterial cells .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that triazole derivatives exhibit cytotoxic effects against various cancer cell lines including melanoma and breast cancer. For instance, compounds derived from triazoles were tested against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cells. The results indicated a significant reduction in cell viability at submicromolar concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimycobacterial | Mycobacterium tuberculosis | 2 µg/mL | |

| Anticancer | Melanoma IGR39 | IC50 0.5 µM | |

| Anticancer | MDA-MB-231 | IC50 0.8 µM |

Case Study: Antimycobacterial Evaluation

In a recent study focusing on the synthesis of triazole derivatives, one compound exhibited an MIC of 2 µg/mL against Mtb. Molecular docking studies confirmed that this compound binds effectively to the active site of the KatG enzyme. The inhibition led to oxidative stress within the bacterial cells as evidenced by increased ROS levels .

Case Study: Cytotoxicity Against Cancer Cells

Another investigation into the cytotoxic effects of triazole derivatives revealed that certain compounds selectively targeted cancer cells while sparing normal cells. The selectivity was attributed to differences in metabolic pathways between normal and malignant cells . The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compounds.

Propiedades

IUPAC Name |

(1,5-dimethyl-1,2,4-triazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4-6-5(3-9)7-8(4)2/h9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQUDZIUFMJGGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.